2-Bromo-5-(2-ethylhexyl)thiophene

Übersicht

Beschreibung

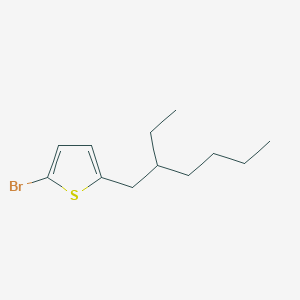

2-Bromo-5-(2-ethylhexyl)thiophene is a chemical compound with the molecular formula C12H19BrS. It is a brominated thiophene derivative, characterized by the presence of a bromine atom at the second position and a 2-ethylhexyl group at the fifth position of the thiophene ring. This compound is commonly used in organic synthesis and materials science due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromo-5-(2-ethylhexyl)thiophene can be synthesized through a bromination reaction of 5-(2-ethylhexyl)thiophene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The compound is often produced in liquid form and stored under inert gas to prevent degradation .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-(2-ethylhexyl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling to form carbon-carbon bonds.

Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction under specific conditions

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as organolithium or Grignard reagents are commonly used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted thiophenes, while oxidation can produce sulfoxides or sulfones .

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Organic Semiconductors

2-Bromo-5-(2-ethylhexyl)thiophene is primarily utilized in the synthesis of organic semiconductors. Its unique electrical and optical properties make it suitable for applications in:

- Organic Field-Effect Transistors (OFETs) : The compound can enhance charge transport characteristics due to its structural features, making it a candidate for high-performance OFETs.

- Organic Light-Emitting Diodes (OLEDs) : The presence of the thiophene ring allows for efficient light emission, which is critical in OLED technology.

- Photovoltaics : This compound is also being investigated for its role in organic photovoltaic cells, where it can improve the efficiency of light absorption and charge separation processes .

Table 1: Comparison of Thiophene Derivatives in Organic Electronics

| Compound Name | Key Features | Application Potential |

|---|---|---|

| This compound | Bromine substitution, alkyl side chain | OFETs, OLEDs, Photovoltaics |

| Poly(3-alkylthiophenes) | Regioregularity affects mobility | High-performance semiconductors |

| 3-Hexylthiophene | No halogen substitution | Limited reactivity compared to brominated thiophenes |

Synthesis of Functionalized Polymers

The compound serves as a building block for synthesizing functionalized polymers. Its reactivity allows it to participate in various polymerization reactions, leading to the development of new materials with tailored properties. Recent studies have focused on:

- Regioregular Polythiophenes : These polymers exhibit improved electrical conductivity and stability, making them ideal for use in electronic devices.

- Controlled Polymerization Techniques : Advanced methods such as Ni-catalyzed C–H functionalization and Pd-catalyzed direct arylation polymerization have been employed to create polymers with specific architectures and functionalities .

Biological Applications

Emerging research indicates that thiophene derivatives, including this compound, may possess antibacterial properties. Studies have shown that similar compounds can inhibit the growth of multidrug-resistant bacterial strains such as Salmonella Typhi. The proposed mechanisms involve interactions with bacterial membranes or metabolic pathways, suggesting potential pathways for drug development against infections .

Case Studies

Case Study 1: Organic Electronics

A study conducted by researchers at a prominent university demonstrated that devices made from this compound exhibited superior charge carrier mobility compared to devices made from traditional materials. The findings highlighted the compound's potential for enhancing the performance of organic electronic devices.

Case Study 2: Antibacterial Activity

In another investigation, a series of thiophene derivatives were tested against various bacterial strains. The results indicated that compounds similar to this compound showed significant inhibition rates against resistant strains, paving the way for further exploration in medicinal chemistry.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-(2-ethylhexyl)thiophene in its applications involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the thiophene ring. The bromine atom acts as a leaving group in substitution reactions, while the thiophene ring provides a conjugated system that can interact with other molecules in electronic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-3-hexylthiophene: Similar in structure but with a hexyl group instead of a 2-ethylhexyl group.

5-Bromo-4-(2-ethylhexyl)thiophene-2-carbaldehyde: Contains an additional formyl group at the second position.

2-Bromo-5-methylthiophene: Has a methyl group instead of a 2-ethylhexyl group .

Uniqueness

2-Bromo-5-(2-ethylhexyl)thiophene is unique due to the presence of the 2-ethylhexyl group, which provides steric hindrance and influences the compound’s reactivity and solubility. This makes it particularly useful in the synthesis of materials for organic electronics and other advanced applications .

Biologische Aktivität

2-Bromo-5-(2-ethylhexyl)thiophene is an organic compound with the molecular formula C₁₂H₁₉BrS, characterized by a thiophene ring with a bromine atom at the 2-position and a 2-ethylhexyl group at the 5-position. This structure imparts unique chemical properties, making it valuable in various applications, particularly in organic electronics and materials science. Recent research has also highlighted its significant biological activity, particularly in antibacterial applications.

The compound is typically a liquid at room temperature and requires specific storage conditions to maintain stability. Various synthesis methods have been developed for producing this compound, including coupling reactions with arylboronic acids .

Antibacterial Properties

Research indicates that thiophene derivatives, including this compound, exhibit significant antibacterial activity. A notable study demonstrated that related compounds effectively inhibited multidrug-resistant strains of Salmonella Typhi. For instance, a derivative, 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate, showed an outstanding minimum inhibitory concentration (MIC) of 3.125 mg/mL against XDR Salmonella Typhi, outperforming traditional antibiotics like ciprofloxacin and ceftriaxone .

Table 1: Comparison of Antibacterial Activity of Thiophene Derivatives

| Compound Name | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| 2-Ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | 3.125 | XDR Salmonella Typhi |

| Ciprofloxacin | 16 | XDR Salmonella Typhi |

| Ceftriaxone | 32 | XDR Salmonella Typhi |

The exact mechanisms through which these thiophene derivatives exert their antibacterial effects are still under investigation. However, molecular docking studies suggest that they may interact with bacterial membranes or metabolic pathways, possibly disrupting essential cellular functions. The binding affinities of functionalized thiophenes were compared against bacterial enzymes, indicating potential pathways for drug development against resistant bacterial strains .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) analysis has revealed that certain structural features significantly influence the biological activity of thiophene derivatives. The presence of bromine and specific alkyl substituents appears to enhance antibacterial efficacy. For example, compounds with dual thiophene moieties exhibited higher activity against resistant strains .

Case Studies

- Study on Antibacterial Efficacy : A series of synthesized thiophenes were tested against various bacterial strains. The study found that modifications in the thiophene structure could lead to significant changes in antibacterial potency.

- Molecular Docking Studies : These studies provided insights into how different thiophene derivatives bind to bacterial enzymes, helping to predict their efficacy as potential therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-5-(2-ethylhexyl)thiophene, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of a thiophene precursor. For example, bromination of 5-(2-ethylhexyl)thiophene using N-bromosuccinimide (NBS) in DMF at 0°C, followed by gradual warming to room temperature, achieves regioselective bromination at the 2-position . Purification via column chromatography (silica gel, petroleum ether) yields ~91% purity. Key variables include solvent choice (DMF vs. THF), temperature control, and stoichiometry of NBS to substrate .

Q. How can purity and structural integrity be validated post-synthesis?

Use a combination of analytical techniques:

- 1H/13C NMR : Look for singlet peaks at δ ~7.15 ppm (thiophene β-H) and δ 138.4 ppm (quaternary carbon adjacent to bromine) to confirm regiochemistry .

- HRMS : Confirm molecular ion [M]+ at m/z 443.57 (C24H43BrS) .

- Melting point : A sharp range (e.g., 73–75°C) indicates high crystallinity .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during functionalization via cross-coupling reactions?

Suzuki-Miyaura coupling of this compound with aryl boronic acids requires precise control:

- Catalyst system : Pd(PPh3)4 in THF at 60°C achieves >80% coupling efficiency .

- Steric effects : The 2-ethylhexyl group directs coupling to the 5-position, but competing β-hydride elimination can occur with bulky boronic acids. Optimize by using PdCl2(dppf) with Cs2CO3 to stabilize intermediates .

Q. How do contradictory spectroscopic data arise in structural characterization, and how are they resolved?

Discrepancies in NMR shifts (e.g., δ 7.26 vs. 7.39 ppm for TT-α-H) may stem from residual solvents or stereoisomerism. Mitigate by:

- Deuteration : Use CDCl3 for NMR to eliminate solvent interference .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from alkyl side chains .

- X-ray crystallography : Definitive confirmation of regiochemistry (e.g., C–Br bond length ~1.89 Å) .

Q. What computational methods predict electronic properties for optoelectronic applications?

DFT calculations (B3LYP/6-311G**) reveal:

- HOMO-LUMO gap : ~3.2 eV, suitable for organic semiconductors .

- Charge mobility : The 2-ethylhexyl group enhances solubility without disrupting π-conjugation . Experimental validation via cyclic voltammetry shows oxidation potentials at +1.2 V (vs. Ag/AgCl), correlating with theoretical predictions .

Q. Methodological Considerations Table

| Parameter | Optimal Conditions | Key References |

|---|---|---|

| Bromination solvent | DMF (0°C → RT) | |

| Coupling catalyst | Pd(PPh3)4 (THF, 60°C) | |

| NMR solvent | CDCl3 (δ 7.15 ppm for β-H) | |

| Purity validation | HRMS m/z 443.57, Mp 73–75°C |

Q. Contradiction Analysis

- Yield variability (69–91%) : Attributed to trace moisture in THF during lithiation steps. Anhydrous conditions (Ar atmosphere, molecular sieves) improve reproducibility .

- Divergent melting points : Polymorphism or residual solvents alter Mp. Recrystallize from hexane/ethyl acetate (9:1) to standardize .

Eigenschaften

IUPAC Name |

2-bromo-5-(2-ethylhexyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrS/c1-3-5-6-10(4-2)9-11-7-8-12(13)14-11/h7-8,10H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAWTVKKPNTQRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=CC=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.